molecular formula C4H8O2 B3044193 Butyric-3,3-D2 acid CAS No. 64833-96-1

Butyric-3,3-D2 acid

Cat. No.: B3044193
CAS No.: 64833-96-1
M. Wt: 90.12 g/mol
InChI Key: FERIUCNNQQJTOY-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric-3,3-D2 acid is a deuterated form of butyric acid, where the hydrogen atoms at the third carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Butyric acid itself is a short-chain fatty acid with the chemical formula C4H8O2, known for its role in various biological processes and industrial applications.

Scientific Research Applications

Butyric-3,3-D2 acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent in cancer research.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the context of colorectal cancer.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

Butyric acid has an effect on the gastrointestinal immune system . In studies on mice, it was shown that the concentration of butyric acid on the colonic wall stimulates the differentiation of T reg lymphocytes, reducing the severity of inflammation .

Safety and Hazards

Butyric acid is corrosive to metals and tissue . It has a flash point of 170 °F . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions: Butyric-3,3-D2 acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: Conversion to butyric anhydride or butyryl chloride.

    Reduction: Formation of butanol through catalytic hydrogenation.

    Substitution: Formation of esters and amides through reactions with alcohols and amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as phosphorus pentoxide or thionyl chloride.

    Reduction: Catalysts like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acid catalysts for esterification and ammonia or amines for amidation.

Major Products:

    Oxidation: Butyric anhydride, butyryl chloride.

    Reduction: Butanol.

    Substitution: Butyric esters, butyramides.

Comparison with Similar Compounds

    Butyric Acid: The non-deuterated form, widely studied for its biological and industrial applications.

    Indole-3-Butyric Acid: A plant growth regulator with similar structural features but different biological functions.

    Propionic Acid: Another short-chain fatty acid with distinct metabolic and industrial roles.

Uniqueness: Butyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution allows researchers to track the metabolic pathways and interactions of butyric acid with greater precision, providing deeper insights into its biological and chemical properties.

Properties

IUPAC Name

3,3-dideuteriobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric-3,3-D2 acid
Reactant of Route 2
Butyric-3,3-D2 acid
Reactant of Route 3
Butyric-3,3-D2 acid
Reactant of Route 4
Butyric-3,3-D2 acid
Reactant of Route 5
Butyric-3,3-D2 acid
Reactant of Route 6
Butyric-3,3-D2 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.